molecular formula C46H56N4O8 B13851261 methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No.: B13851261
M. Wt: 796.0 g/mol
InChI Key: FFRFGVHNKJYNOV-OVIKGCCXSA-N
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Description

Methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple ring systems, including diazatetracyclo and diazapentacyclo structures, and various functional groups such as acetyloxy, hydroxy, methoxy, and carboxylate. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C46H56N4O8

Molecular Weight

796.0 g/mol

IUPAC Name

methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39?,40-,43-,44-,45-,46+/m1/s1/i6D3

InChI Key

FFRFGVHNKJYNOV-OVIKGCCXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]1(C[C@@H]2CN(CCC3=C1NC4=CC=CC=C34)CC(=C2)CC)C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate involves multiple steps, including the formation of the core ring systems and the introduction of various functional groups. The synthetic routes typically involve:

    Formation of Core Ring Systems: The initial steps involve the construction of the diazatetracyclo and diazapentacyclo ring systems through cyclization reactions.

    Functional Group Introduction:

    Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of ketones and aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyloxy and methoxy groups, leading to the formation of new derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate has various scientific research applications, including:

    Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.

    Biology: It is used in biochemical studies to investigate its interactions with biological molecules and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.

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